Cas no 1246553-27-4 (3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol)
![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol structure](https://ja.kuujia.com/scimg/cas/1246553-27-4x500.png)
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 3-cyclohexyl-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
-
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151607-1g |
3-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
1246553-27-4 | 95% | 1g |
$1122 | 2021-08-05 | |
Chemenu | CM151607-1g |
3-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
1246553-27-4 | 95% | 1g |
$1188 | 2023-11-21 |
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 関連文献
-
1. Back matter
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-olに関する追加情報
Introduction to 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1246553-27-4)
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1246553-27-4, belongs to the pyrazolo[3,4-d]pyrimidine class, which is well-known for its role in the development of various therapeutic agents. The presence of a cyclohexyl group and a methyl substituent in its molecular structure contributes to its distinct chemical and pharmacological characteristics, making it a promising candidate for further investigation.
The structural framework of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol consists of a fused bicyclic system containing a pyrazole ring connected to a pyrimidine ring. This configuration is particularly interesting because it allows for multiple sites of interaction with biological targets, such as enzymes and receptors. The cyclohexyl group at the 3-position and the methyl group at the 1-position enhance the compound's solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Specifically, 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for its ability to modulate pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. Preliminary studies suggest that this compound exhibits inhibitory activity against several kinases, making it a valuable scaffold for developing novel anticancer agents.
One of the most compelling aspects of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its potential to serve as a lead compound for further derivatization. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. For instance, replacing the cyclohexyl group with other substituents might alter its binding affinity to target proteins or enhance its selectivity. Such modifications are crucial for developing drugs that are both effective and well-tolerated by patients.
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides, followed by functional group transformations such as alkylation and hydroxylation. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to introduce desired substituents efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with biological targets. These studies help predict how the compound will interact with enzymes or receptors at the atomic level, providing insights into its mechanism of action. Additionally, virtual screening techniques have been used to identify potential drug-like analogs based on structural similarity and predicted activity.
The pharmacokinetic profile of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is another critical area of investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to assess its suitability for clinical development. In vitro assays are commonly used to measure these parameters, providing data that can inform decisions about dosing regimens and potential side effects.
In conclusion, 3-Cyclohexyl - 1 -methyl - 1 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 4 - ol (CAS No. 1246553 -27 - 4) represents an exciting opportunity for medicinal chemists to develop novel therapeutic agents. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research. As our understanding of disease mechanisms continues to evolve, this compound may play a significant role in addressing unmet medical needs.
1246553-27-4 (3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) 関連製品
- 2228429-79-4(3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)
- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)
- 1315366-10-9(4-Methylquinoline-8-sulfonamide)
- 1337746-31-2(2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol)
- 67643-51-0(2,4-dibromo-5-methylaniline)
- 1394023-19-8(2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole)
- 1249477-89-1(1-bromo-2-(hexyloxy)cyclohexane)
- 2138396-09-3(5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine)
- 2141677-56-5((4-aminobut-2-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)
- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)




